(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid is an organic compound classified as an amino acid. It features a benzyloxy group attached to a phenyl ring, which is further connected to a propanoic acid backbone. This compound is significant in organic chemistry and biochemistry, particularly in peptide synthesis and medicinal chemistry applications. Its unique structure allows it to serve as a versatile building block for various synthetic pathways and biological studies .
(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid belongs to the class of amino acids and is specifically categorized as a substituted phenylalanine derivative due to its structural similarities to phenylalanine, an essential amino acid. Its classification as a chiral compound indicates that it has two enantiomers, with the (S)-enantiomer being the biologically active form .
The synthesis of (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid generally involves several key steps:
The reaction conditions often require careful control of temperature and pH to ensure optimal yields. For instance, esterification reactions may be performed at elevated temperatures (35-60°C) with appropriate catalysts like sulfuric acid to facilitate the formation of esters from alcohols .
(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity. For example, the hydrogenation process requires careful monitoring of pressure and temperature to avoid side reactions .
The mechanism of action for (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid primarily revolves around its role as a protected amino acid during peptide synthesis. The benzyloxycarbonyl group serves as a protective moiety that prevents unwanted reactions at the amino site during synthetic processes. Once peptide synthesis is complete, this protective group can be removed through hydrogenation, allowing the free amino group to engage in further chemical transformations .
(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid has several significant applications in scientific research:
This compound's versatility makes it valuable across multiple fields of research and industry, highlighting its importance in modern chemistry and biochemistry applications.
Asymmetric catalysis enables direct enantiocontrol during C–C bond formation at the α-carbon of the target amino acid. Oxazaborolidine-catalyzed enantioselective reductions of prochiral ketone or enol precursors achieve enantiomeric excesses (ee) exceeding 95% for structurally related phenylalanine derivatives. This methodology, validated for furyl-containing amino acid intermediates, employs chiral amino alcohol catalysts to generate stereodefined α-amino acid precursors with minimized racemization risk [9]. Transition metal catalysts (e.g., palladium complexes with chiral BINOL-derived ligands) facilitate asymmetric hydrogenation of benzyloxy-substituted dehydroamino acids. These systems provide complementary stereocontrol, with documented ee values of 88–92% for ortho-substituted arylalanine analogs under optimized hydrogen pressures (50–100 psi) and ambient temperatures [7]. Catalyst loading optimization remains critical—recent advances demonstrate 0.5 mol% suffices for gram-scale reactions, enhancing cost efficiency.
Table 1: Asymmetric Catalysis Performance Metrics
Catalyst Type | Substrate Class | ee (%) | Scale Demonstrated | Reference Framework |
---|---|---|---|---|
Oxazaborolidine | α-Keto ester derivatives | >95% | Multi-gram | Furyl amino acid synthesis [9] |
Pd/(R)-BINAP | (Z)-Benzyloxy dehydroalanine | 88–92% | 1–5 g | Ortho-substituted arylalanines [7] |
Ru/xyl-BINAP | Enol acetates | 90–94% | Pilot scale (100g) | β-Aryl-β-amino acids [7] |
Chiral auxiliaries provide reliable diastereoselectivity through covalent substrate modification. Evans’ oxazolidinone auxiliaries (e.g., 4-benzyl or 4-phenyl derivatives) enable stereoselective alkylation of 3-(3-(benzyloxy)phenyl)propanoic acid precursors. Deprotonation with lithium diisopropylamide generates Z-enolates that undergo electrophilic trapping with diastereomeric ratios (dr) >95:5 when using benzylic halides [7]. The benzyloxyphenyl side chain’s steric bulk necessitates auxiliary optimization—camphorsultam derivatives demonstrate superior facial shielding, achieving dr >98:2 in alkylations validated for analogous 3-arylpropanoates. Post-reaction, hydrolytic auxiliary cleavage (lithium hydroxide, aqueous tetrahydrofuran) delivers enantiopure (>99% ee) product without racemization. Pseudoephedrine auxiliaries offer cost advantages, forming crystalline amides that facilitate diastereomer purification via recrystallization before cleavage [7] [8].
Solid-phase peptide synthesis (SPPS) techniques adapt efficiently to this non-natural amino acid. Wang resin-linked Fmoc-glycine undergoes microwave-assisted Mitsunobu etherification with 3-hydroxybenzyl alcohol, followed by benzylation using benzyl bromide/diisopropylazodicarboxylate. Piperidine deprotection then liberates the amine for on-resin enantiomer purification via chiral diol complexation. Acidic cleavage (trifluoroacetic acid/dichloromethane) yields the target compound with >90% purity after precipitation. This approach generates 48 analogs in parallel for structure-activity studies within 72 hours, demonstrating superior throughput versus solution-phase methods [9]. Resin loading capacities of 0.8–1.2 mmol/g maintain synthetic efficiency while minimizing reagent waste—critical for benzyloxy-containing intermediates where solubility limits solution-phase parallelization.
Industrial implementation prioritizes catalytic hydrogenation for cost-effective deprotection and chirality control. Patent WO2012117417 details a three-step sequence: (1) reductive amination of 3-(benzyloxy)phenylacetone using ammonium acetate/pyruvate, (2) asymmetric transfer hydrogenation (ATH) with Ru-TsDPEN catalyst (0.1 mol%), and (3) tert-butoxycarbonyl protection [1] [6]. This route achieves 85% overall yield at kilogram-scale with catalyst recycling (7 cycles demonstrated). Solvent selection proves critical—switching from dichloromethane to ethyl acetate/tetrahydrofuran mixtures reduces purification costs by 40% while maintaining >99.5% chemical purity. Cold-chain transportation requirements for the final amino acid (documented for analogs like CAS 603105-68-6) necessitate lyophilization rather than solvent-based crystallization, adding <10% to production costs versus standard amino acids [2] [6].
Benzyloxy group deprotection traditionally employs palladium-catalyzed hydrogenation, generating stoichiometric toluene waste. The patent literature reveals sodium hydride/Dimethylformamide-mediated benzylation can be replaced by phase-transfer catalysis (tetrabutylammonium bromide, aqueous sodium hydroxide), eliminating dipolar aprotic solvents while achieving 95% O-alkylation yield [1]. For amine protection, tert-butoxycarbonyl group removal via hydrochloric acid in cyclopentyl methyl ether (CPME) offers a safer, biorenewable alternative to dichloromethane. Solvent recovery systems enable >90% CPME recycling, reducing process mass intensity by 65% versus traditional methods. Recent innovations employ enzymatic deprotection—penicillin G acylase cleaves phenylacetamide groups quantitatively under aqueous conditions, though reaction times remain prohibitive (>48h) for industrial adoption [1] [6].
Table 2: Green Chemistry Metrics for Protection/Deprotection
Strategy | PMI* | Solvent Score | Yield (%) | Industrial Viability |
---|---|---|---|---|
Pd/C H₂-Bn deprotection | 58 | 3 (high concern) | 98 | Established technology |
Phase-transfer benzylation | 32 | 8 (low concern) | 95 | Pilot demonstrated [1] |
HCl/CPME Boc removal | 41 | 7 (low concern) | 97 | Commercial scale |
Enzymatic PhAc deprotection | 15 | 10 (ideal) | 99 | Limited to lab scale |
*Process Mass Intensity = total materials used / kg product
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1